SB-747651A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCJUIJWPYUEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SB-747651A: A Multi-Targeted Kinase Inhibitor with Anti-Cancer Potential
An In-depth Technical Guide on the Downstream Targets and Mechanism of Action of SB-747651A
Introduction
This compound, also known as 2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-N-4-piperidinyl-1H-imidazo[4,5-c]pyridine-7-methanamine dihydrochloride, is an ATP-competitive small-molecule inhibitor with a multi-targeted profile, showing significant promise in preclinical cancer models, particularly in glioblastoma.[1] This technical guide provides a comprehensive overview of the downstream targets of this compound, its mechanism of action, and the experimental protocols used to elucidate its effects.
Mechanism of Action
This compound exerts its biological effects by targeting key kinases in several critical signaling pathways implicated in cancer cell proliferation, survival, and migration. It is a potent inhibitor of Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2) and also demonstrates inhibitory activity against Ribosomal S6 Kinase 1 and 2 (RSK1/2), Akt, and p70S6K.[1] This multi-targeted approach allows this compound to simultaneously disrupt the MAPK and PI3K-Akt-mTOR signaling cascades, two pathways frequently dysregulated in cancer.
Data Presentation: Kinase Selectivity and Downstream Target Modulation
The efficacy and specificity of this compound have been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data regarding its kinase selectivity and its impact on the phosphorylation of downstream signaling proteins.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| MSK1 | 11 |
| RSK1 | Similar potency to MSK1 |
| p70S6K | Similar potency to MSK1 |
| ROCK-II | Similar potency to MSK1 |
| PRK2 | Similar potency to MSK1 |
| PKB (Akt) | 190 |
| PKA | 300 |
Data compiled from studies characterizing the in vitro activity of this compound.
Table 2: Effect of this compound on Downstream Target Phosphorylation in Glioblastoma Cells
| Phosphoprotein | Reduction in Phosphorylation (%) | P-value |
| GSK3α/β | 53.4 | < 0.001 |
| CREB | 34 | 0.052 |
| mTOR | 21.4 | 0.062 |
Data from a study investigating the effects of 10 µM this compound on patient-derived glioblastoma spheroid cultures after 48 hours of exposure.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for assessing its anti-cancer effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
-
Protocol:
-
Recombinant active kinases are incubated with a specific peptide substrate and γ-32P-ATP in a kinase buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 30°C and is then stopped by the addition of phosphoric acid.
-
The phosphorylated substrate is separated from the residual γ-32P-ATP using a phosphocellulose paper filter.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.
-
3D Spheroid Formation Assay
-
Objective: To assess the effect of this compound on the self-renewal and growth capacity of glioblastoma cells in a three-dimensional model.
-
Protocol:
-
Patient-derived glioblastoma cells are dissociated into a single-cell suspension.
-
Cells are seeded in ultra-low attachment 96-well plates at a density of 1,000 cells/well in a serum-free neural stem cell medium.
-
The cells are treated with varying concentrations of this compound or vehicle control.
-
Plates are incubated for 7-10 days to allow for spheroid formation.
-
The number and diameter of spheroids in each well are quantified using bright-field microscopy and image analysis software.
-
Transwell Migration Assay
-
Objective: To evaluate the impact of this compound on the migratory potential of glioblastoma cells.
-
Protocol:
-
Transwell inserts with an 8 µm pore size polycarbonate membrane are placed in a 24-well plate.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Glioblastoma cells, pre-treated with this compound or vehicle for 24 hours, are seeded into the upper chamber in a serum-free medium.
-
The plate is incubated for 24-48 hours to allow for cell migration through the membrane.
-
Non-migratory cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed with methanol and stained with crystal violet.
-
The number of migrated cells is counted in several random fields under a microscope.
-
Phosphoprotein Array Analysis
-
Objective: To simultaneously determine the relative phosphorylation levels of multiple intracellular proteins following treatment with this compound.
-
Protocol:
-
Glioblastoma cells are treated with this compound or vehicle for a specified time.
-
Cells are lysed, and the total protein concentration is determined.
-
The cell lysates are incubated with a nitrocellulose membrane pre-spotted with an array of capture antibodies specific for various phosphoproteins.
-
The membrane is washed and then incubated with a biotinylated detection antibody cocktail, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
The membrane is exposed to a chemiluminescent substrate, and the signals are captured using a chemiluminescence imaging system.
-
The signal intensity of each spot is quantified, and the relative phosphorylation levels are determined by comparing the treated samples to the vehicle control.
-
Orthotopic Glioblastoma Xenograft Model
-
Objective: To assess the in vivo efficacy of this compound in a clinically relevant animal model of glioblastoma.
-
Protocol:
-
Immunocompromised mice (e.g., NOD-SCID) are anesthetized.
-
A burr hole is drilled in the skull, and patient-derived glioblastoma spheroids are stereotactically injected into the brain parenchyma.
-
Tumor growth is monitored by bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Once tumors are established, mice are randomized into treatment groups and receive intraperitoneal injections of this compound (e.g., 25 mg/kg) or vehicle control, typically 5 days a week.
-
The primary endpoint is overall survival, and secondary endpoints may include tumor growth inhibition and assessment of treatment-related toxicity through regular monitoring of body weight and general health.
-
Preclinical Safety and Toxicity
In vivo toxicity assessments of this compound have been conducted in mice. Following administration of up to 25 mg/kg for 8 weeks, no significant adverse effects were observed.[1] There were no notable changes in behavior, body weight, or biochemical markers of liver and kidney function (alanine transaminase and creatinine levels).[1] Histological examination of the liver, kidney, and brain tissue from treated animals also showed no signs of pathological changes.[1]
Clinical Development
As of the latest available information, there are no publicly registered clinical trials for this compound. Its development status remains in the preclinical phase.
Conclusion
This compound is a promising multi-targeted kinase inhibitor with potent anti-cancer activity in preclinical models of glioblastoma. Its ability to simultaneously inhibit key nodes in the MAPK and PI3K-Akt-mTOR signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent for this devastating disease. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the mechanism and efficacy of this compound and similar multi-targeted inhibitors.
References
SB-747651A: A Multi-Target Kinase Inhibitor with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SB-747651A is a potent, ATP-competitive small-molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4] Extensive in vitro and in vivo studies have elucidated its function as a modulator of inflammatory responses and a potential anti-cancer agent. This technical guide provides a comprehensive overview of the core functions of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.
Core Function and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the N-terminal kinase domain of MSK1.[1] MSK1 is a nuclear protein kinase that plays a crucial role in the regulation of transcription downstream of the ERK1/2 and p38α MAPK signaling pathways through the phosphorylation of targets such as CREB (cAMP-response-element-binding protein) and histone H3.[5][6] By inhibiting MSK1, this compound effectively modulates the expression of genes involved in inflammation and cellular proliferation.
While a potent MSK1 inhibitor, this compound also demonstrates activity against several other kinases, particularly within the AGC kinase family. This multi-target profile contributes to its broad spectrum of biological effects.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 Value (nM) | Notes |
| MSK1 | 11 | Potent, ATP-competitive inhibition.[1][2][3][4][5][6] |
| PRK2 | Similar potency to MSK1 | Also known as double-stranded-RNA-dependent protein kinase 2.[1][5] |
| RSK1 | Similar potency to MSK1 | Ribosomal S6 kinase 1.[1][5] |
| p70S6K | Similar potency to MSK1 | S6 kinase.[1][5] |
| ROCK-II | Similar potency to MSK1 | Rho-associated protein kinase 2.[1][5] |
| PKB (Akt) | 190 | |
| PKA | 300 | Protein Kinase A.[1] |
Table 2: Cellular Activity and Effects
| Cell Type/Model | Concentration | Effect |
| Various Cell Lines | 5-10 µM | Full inhibition of MSK activity.[1][5][6] |
| Macrophages (LPS-stimulated) | Not specified | Inhibition of anti-inflammatory cytokine IL-10 production.[1][5][6] |
| Macrophages (LPS-stimulated) | Not specified | Elevated pro-inflammatory cytokine production.[1][5][6] |
| Glioblastoma Spheroid Cultures | 5-10 µM | Reduced cell proliferation, spheroid formation, and migration.[7] |
| Glioblastoma Spheroid Cultures | 5-10 µM | Increased apoptotic cell death.[7] |
| Neutrophils | 5 µM | Affects CXCL2-induced intraluminal crawling.[2][3] |
| Mouse Peritonitis Model | 3 mg/kg (i.p.) | Affects neutrophil extravasation.[2][3] |
Key Signaling Pathways
The inhibitory action of this compound on MSK1 interrupts key signaling cascades that regulate gene expression.
Caption: this compound inhibits MSK1, blocking downstream phosphorylation of CREB and Histone H3.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Methodology:
-
Kinase activity is measured using an in vitro kinase assay with a peptide substrate.
-
A panel of 117 protein kinases is screened.
-
This compound is tested at various concentrations (e.g., 0.003 to 100 µM).[1]
-
The kinase reactions are initiated with the addition of ATP at a concentration close to the Km of the respective kinase.
-
The reactions are stopped, and the amount of phosphorylated substrate is quantified.
-
The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Cellular MSK Activity Assay
Objective: To assess the ability of this compound to inhibit MSK activity within a cellular context.
Methodology:
-
Human embryonic kidney (HEK-293) cells are transiently transfected with a plasmid expressing FLAG-tagged MSK1.[1]
-
Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
MSK1 is activated by stimulating the cells with either PMA (to activate the ERK1/2 pathway) or UV-C radiation (to activate the p38 MAPK pathway).[1]
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Cells are lysed, and FLAG-MSK1 is immunoprecipitated.
-
The phosphorylation status of key MSK1 activation sites and its substrates (e.g., CREB) is determined by Western blotting using phospho-specific antibodies.
Glioblastoma Spheroid Formation and Migration Assay
Objective: To evaluate the anti-cancer effects of this compound on glioblastoma cells.
Methodology:
-
Patient-derived glioblastoma spheroid cultures are established.[7]
-
For the spheroid formation assay, single cells are seeded in 96-well plates at various densities in the presence of this compound (e.g., 5 µM and 10 µM) or vehicle.[7] After a 10-day incubation, the number of wells containing spheroids is counted.[7]
-
For the migration assay, established spheroids are placed in a matrix-coated plate, and the migration distance of cells from the spheroid is measured over time in the presence of this compound or vehicle.[7]
Caption: Workflow for assessing the anti-cancer effects of this compound on glioblastoma spheroids.
Applications in Research and Drug Development
This compound serves as a valuable research tool for dissecting the cellular functions of MSK1 and related kinases.[1] Its ability to modulate cytokine production highlights its potential for investigation in inflammatory diseases.[1][5][6] Furthermore, the demonstrated anti-proliferative and pro-apoptotic effects in glioblastoma models suggest a promising avenue for its development as a therapeutic agent in oncology.[7] Future preclinical studies are warranted to further elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in combination with other therapeutic modalities.[7]
References
- 1. portlandpress.com [portlandpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 5. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SB-747651A and its Role in Histone H3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SB-747651A, a potent kinase inhibitor, and its intricate relationship with the phosphorylation of histone H3. This document delves into the core mechanism of action, presents quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support advanced research and drug development efforts.
Introduction to this compound and Histone H3 Phosphorylation
This compound is a potent, ATP-competitive small molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1)[1][2]. MSK1 is a key nuclear kinase that plays a crucial role in translating extracellular signals into changes in gene expression through the phosphorylation of various substrates, including transcription factors and chromatin proteins[1][3]. One of the most significant substrates of MSK1 is histone H3, a core component of the nucleosome.
Histone H3 phosphorylation is a dynamic post-translational modification that is pivotal in regulating chromatin structure and function. This modification, particularly at serine 10 (S10) and serine 28 (S28), is closely associated with gene activation and chromatin remodeling[2][4][5]. The phosphorylation of histone H3 by kinases like MSK1 is a critical event in the cellular response to various stimuli, including mitogens and stress signals[6][7]. By inhibiting MSK1, this compound serves as a valuable tool to probe the functional consequences of histone H3 phosphorylation and to explore its therapeutic potential in various diseases, including cancer and inflammatory disorders[1][8].
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro inhibitory activity against various kinases and its effective concentrations in cellular assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Reference |
| MSK1 | 11 | [1][2] |
| PRK2 | Similar potency to MSK1 | [1] |
| RSK1 | Similar potency to MSK1 | [1] |
| p70S6K | Similar potency to MSK1 | [1] |
| ROCK-II | Similar potency to MSK1 | [1] |
Table 2: Cellular Activity of this compound
| Cellular Effect | Effective Concentration | Cell Type | Reference |
| Full inhibition of MSK activity | 5-10 µM | Various | [1][3] |
| Inhibition of CREB phosphorylation | > 5 µM | HeLa cells | |
| Inhibition of GSK3 phosphorylation (PMA-stimulated) | ≥ 1 µM | HeLa cells | |
| Inhibition of S6K substrate phosphorylation | ≥ 0.5 µM | HeLa cells | |
| Reduction of glioblastoma cell proliferation | 5-10 µM | Patient-derived glioblastoma spheroid cultures | [8] |
Signaling Pathway
This compound exerts its effect on histone H3 phosphorylation by inhibiting MSK1, which is a downstream effector of the Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Upon stimulation by various extracellular signals such as growth factors or stress, the ERK and p38 MAPK pathways are activated. These activated kinases then translocate to the nucleus where they phosphorylate and activate MSK1. Activated MSK1, in turn, phosphorylates histone H3 at key serine residues, primarily Ser10 and Ser28. This phosphorylation event leads to chromatin remodeling and facilitates the transcription of immediate-early genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on histone H3 phosphorylation.
MSK1 Kinase Assay
This protocol is for an in vitro kinase assay to determine the inhibitory activity of this compound on MSK1.
Materials:
-
Active MSK1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
Peptide substrate (e.g., Crosstide, a known MSK1 substrate)[10]
-
ATP (at a concentration near the Km for MSK1)
-
This compound (at various concentrations)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega) for detection
-
96-well plates
-
Incubator
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the peptide substrate, and active MSK1 enzyme in each well of a 96-well plate.
-
Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper.
-
Detect the amount of phosphorylated substrate.
-
Radiometric: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by plotting the data on a semi-log graph.
Western Blot for Phospho-Histone H3
This protocol describes how to assess the levels of phosphorylated histone H3 in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-phospho-Histone H3 (Ser28), and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified duration. Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3 Ser10 or Ser28) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total Histone H3 antibody to normalize for protein loading.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the association of phosphorylated histone H3 with specific gene promoters in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
ChIP dilution buffer
-
Primary antibodies: anti-phospho-Histone H3 (Ser10 or Ser28) and a negative control (e.g., Normal Rabbit IgG)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
qPCR primers for target gene promoters and a control region
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-phospho-Histone H3 antibody or the IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the bead-bound complexes sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA for specific gene promoters using qPCR. The results are typically expressed as a percentage of the input DNA.
Experimental Workflow Visualization
The following diagrams illustrate the typical workflows for the experimental protocols described above.
Conclusion
This compound is a specific and potent inhibitor of MSK1 that effectively reduces the phosphorylation of histone H3 at key regulatory sites. This technical guide has provided a detailed overview of its mechanism, quantitative activity, and the signaling pathways it modulates. The experimental protocols and workflow diagrams included herein offer a practical resource for researchers aiming to utilize this compound as a tool to investigate the multifaceted roles of histone H3 phosphorylation in cellular processes and disease. Further research leveraging this compound will undoubtedly continue to unravel the complexities of epigenetic regulation and may pave the way for novel therapeutic strategies.
References
- 1. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Promoter chromatin remodeling of immediate-early genes is mediated through H3 phosphorylation at either serine 28 or 10 by the MSK1 multi-protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mitogen- and Stress-Activated Kinase 1 Histone H3 Phosphorylation is Crucial for Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. epigentek.com [epigentek.com]
- 10. embopress.org [embopress.org]
The Discovery and Development of SB-747651A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-747651A is a potent and selective, ATP-competitive inhibitor of the N-terminal kinase domain of Mitogen- and Stress-Activated Kinase 1 (MSK1). This document provides a comprehensive technical overview of the discovery, development, and key experimental protocols related to this compound, positioning it as a valuable tool for research in cellular signaling and inflammation.
Introduction
Mitogen- and stress-activated kinases (MSKs) are key downstream effectors of the MAPK signaling pathways, playing a crucial role in the phosphorylation of transcription factors such as CREB and histone H3. This activity modulates gene expression in response to a variety of cellular stimuli. The development of selective inhibitors for MSKs has been instrumental in elucidating their physiological and pathological functions. This compound, a (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivative, emerged from a medicinal chemistry effort to identify potent and selective MSK1 inhibitors with improved properties over earlier, less specific compounds like H89 and Ro 31-8220.[1][2]
Discovery and Medicinal Chemistry
Synthesis
The synthesis of this compound and related analogs is based on the construction of a core (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine scaffold. While the specific, step-by-step synthesis of this compound is detailed in patent literature (WO2005092884), the general synthetic strategy involves the condensation of a substituted imidazo[4,5-c]pyridine precursor with an appropriate 1,2,5-oxadiazole fragment. The final compound is typically isolated as a dihydrochloride salt.
Structure-Activity Relationship (SAR)
The development of this compound was guided by systematic exploration of the structure-activity relationships of the (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine scaffold. Key findings from these studies include:
-
Imidazo[4,5-c]pyridine Core: This core structure was identified as a key pharmacophore for MSK1 inhibition.
-
1,2,5-Oxadiazol-3-ylamine Moiety: This group is crucial for potent inhibitory activity.
-
Substitutions on the Imidazo[4,5-c]pyridine Ring: Modifications at various positions of this ring system were explored to optimize potency and selectivity. The specific substitution pattern in this compound, including the 1-ethyl group and the 7-(piperidin-4-yl)methanamine side chain, was found to confer high affinity for the MSK1 ATP-binding site.[3][4]
Mechanism of Action and In Vitro Profile
This compound functions as an ATP-competitive inhibitor of the N-terminal kinase domain of MSK1.[5] This mechanism of action is characterized by its high-affinity binding to the ATP pocket of the enzyme, thereby preventing the phosphorylation of its substrates.
Potency and Selectivity
This compound is a highly potent inhibitor of MSK1 with an in vitro IC50 of 11 nM.[6] Its selectivity has been profiled against a large panel of kinases, revealing a relatively clean profile at lower concentrations. However, at higher concentrations, it exhibits inhibitory activity against other AGC family kinases.
| Kinase | IC50 (nM) |
| MSK1 | 11 |
| PRK2 | Data not available |
| RSK1 | Data not available |
| p70S6K | Data not available |
| ROCK-II | Data not available |
| PKB (Akt) | ~190 |
| PKA | ~300 |
| Table 1: In vitro inhibitory potency of this compound against a panel of kinases. Data compiled from multiple sources.[6][7] |
Cellular Activity
In cellular assays, this compound effectively inhibits MSK1 activity at concentrations in the low micromolar range. A key downstream marker of MSK1 activity is the phosphorylation of CREB at Ser133. This compound has been shown to block this phosphorylation event in various cell types upon stimulation.
Effects on Cytokine Production
This compound has been demonstrated to modulate cytokine production in immune cells. In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits the production of the anti-inflammatory cytokine IL-10, while promoting the release of pro-inflammatory cytokines such as TNF-α.[6] This effect is consistent with the known role of MSK1 in regulating the inflammatory response.
Experimental Protocols
In Vitro MSK1 Kinase Assay
This protocol describes a radiometric assay to determine the in vitro potency of inhibitors against MSK1 using the peptide substrate "Crosstide".
Materials:
-
Recombinant MSK1 enzyme
-
Crosstide peptide substrate (GRPRTSSFAEG)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
ATP
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, Crosstide substrate, and the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[8][9]
Cellular CREB Phosphorylation Assay (Western Blot)
This protocol details the use of Western blotting to assess the inhibition of MSK1-mediated CREB phosphorylation in cells.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Stimulus (e.g., PMA, anisomycin)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist to activate the MAPK/MSK pathway.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-CREB.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
Quantify the band intensities to determine the extent of CREB phosphorylation inhibition.[1][10]
Macrophage Cytokine Production Assay (ELISA)
This protocol describes how to measure the effect of this compound on the production of IL-10 and TNF-α in LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for IL-10 and TNF-α
-
Microplate reader
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA for IL-10 and TNF-α according to the manufacturer's instructions. This typically involves:
-
Coating a plate with a capture antibody.
-
Adding the collected supernatants.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine based on a standard curve.[11][12][13]
Visualizations
Caption: this compound Signaling Pathway
Caption: In Vitro Kinase Assay Workflow
Caption: Cellular Assay Workflow
Conclusion
This compound is a potent and valuable research tool for investigating the roles of MSK1 in cellular processes. Its well-characterized in vitro and cellular activities, combined with its improved selectivity over older inhibitors, make it a compound of choice for studies on inflammation, gene regulation, and signal transduction. This technical guide provides a centralized resource for researchers and drug developers interested in utilizing this compound in their studies.
References
- 1. Western blotting [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: further optimisation as highly potent and selective MSK-1-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Dihydrochloride | ROCK | TargetMol [targetmol.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. embopress.org [embopress.org]
- 10. Western blot analysis [bio-protocol.org]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: SB-747651A
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-747651A is a potent, ATP-competitive small-molecule inhibitor. Primarily known for its inhibition of Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2), it also demonstrates activity against other kinases, playing a significant role in modulating cellular signaling pathways.[1][2][3] This document provides detailed information on the solubility of this compound, protocols for its preparation for both in vitro and in vivo studies, and an overview of its known signaling pathways.
Physicochemical and Solubility Data
This compound is typically supplied as a dihydrochloride salt, which enhances its water solubility and stability.[4]
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₈O·2HCl | [5] |
| Molecular Weight | 415.32 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥98% | [5] |
| Storage | Desiccate at room temperature. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.[5][6] | [5][6] |
Solubility Profile
| Solvent | Maximum Concentration | Notes | Source |
| Water | 50 mM (20.77 mg/mL) | Ultrasonic agitation may be required. | [5][6][7] |
| DMSO | 50 mM (20.77 mg/mL) | Sonication is recommended for dissolution. | [5][7][8] |
Signaling Pathways Modulated by this compound
This compound is a multi-target inhibitor that impacts several critical signaling pathways involved in cell growth, proliferation, and survival.[1] It is a potent inhibitor of MSK1, but also affects other kinases such as RSK1, p70S6K, PRK2, and ROCK-II.[2][4][6][8] The compound has been shown to reduce the phosphorylation of downstream effectors like CREB and mTOR.[1]
Figure 1: Simplified signaling pathway of this compound's inhibitory action.
Experimental Protocols
Workflow for Solution Preparation
The following diagram outlines the general workflow for preparing this compound solutions for experimental use.
Figure 2: General workflow for the preparation of this compound solutions.
Protocol 1: Preparation of this compound for In Vitro Assays
This protocol describes the preparation of a stock solution and subsequent working solutions for use in cell-based assays.
Materials:
-
This compound dihydrochloride powder
-
Sterile, high-purity DMSO or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Appropriate cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.15 mg of the compound (based on a molecular weight of 415.32 g/mol ).
-
Add the appropriate volume of DMSO or sterile water to the powder.
-
Vortex thoroughly to dissolve the compound. If necessary, use a sonicator to aid dissolution.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
-
-
Preparation of Working Solutions:
-
For cell-based experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of cell culture medium).
-
It is recommended to prepare working solutions fresh for each experiment.
-
Note: In published studies, this compound has been used at concentrations of 5-10 µM for in vitro experiments on glioblastoma cells.[1]
Protocol 2: Preparation of this compound for In Vivo Studies
This protocol outlines the preparation of this compound for administration in animal models.
Materials:
-
This compound dihydrochloride powder
-
Sterile vehicle (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Sterile tubes
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter
-
Sterile syringes for preparation and administration
Procedure:
-
Determine the Required Concentration:
-
Calculate the required concentration of the dosing solution based on the desired dosage (e.g., mg/kg) and the volume to be administered to each animal.
-
-
Preparation of Dosing Solution:
-
Weigh the necessary amount of this compound dihydrochloride powder.
-
Add the sterile vehicle (e.g., HBSS) to the powder.
-
Vortex and/or sonicate until the compound is completely dissolved.
-
-
Sterilization:
-
Sterilize the dosing solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
-
Administration:
-
The prepared solution is now ready for administration via the desired route (e.g., intraperitoneal injection).
-
Note: For in vivo toxicity assessments in mice, this compound has been administered via intraperitoneal injections at doses of 5 mg/kg and 25 mg/kg.[1] For efficacy studies in a murine orthotopic xenograft model, a dose of 25 mg/kg was administered 5 days a week.[1] Another study used a 3 mg/kg intrascrotal injection.[6] The vehicle used in one study was HBSS.[1] It is crucial to determine the optimal dose and vehicle for your specific animal model and experimental design.
References
- 1. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SB 747651A dihydrochloride | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SB 747651A dihydrochloride (4630) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. This compound Dihydrochloride | ROCK | TargetMol [targetmol.com]
Application Notes and Protocols for the Dissolution of SB-747651A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the dissolution of SB-747651A, a potent and ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1), for use in various experimental settings. Proper preparation of this compound solutions is critical for accurate and reproducible results in both in vitro and in vivo studies.
Summary of this compound and its Solubility
This compound, often available as a dihydrochloride salt, is a valuable tool for studying the roles of MSK1 in cellular processes such as inflammation and cancer.[1][2] It also exhibits inhibitory activity against other kinases including MSK2, PKA, PKB, RSK, and p70S6K.[3] The dihydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[4]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound dihydrochloride in common laboratory solvents.
| Solvent | Concentration | Company/Source | Notes |
| Water | up to 50 mM | R&D Systems, Axon Medchem | [5] |
| DMSO | up to 50 mM | R&D Systems | |
| DMSO | 50 mg/mL (~120.39 mM) | TargetMol | Sonication is recommended.[2] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the final working concentration for specific experiments. This practice minimizes the introduction of solvent at high concentrations into the experimental system.
Materials:
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended for DMSO)
Protocol for DMSO Stock Solution (e.g., 50 mM):
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube. The molecular weight of this compound dihydrochloride is 415.32 g/mol .
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 50 mM stock solution, dissolve 4.15 mg of this compound dihydrochloride in 200 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for a few minutes until the solution is clear.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol for Aqueous Stock Solution (e.g., 50 mM):
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, nuclease-free water to achieve the desired concentration.
-
Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Aliquoting and Storage: Aliquot and store as described for the DMSO stock solution.
Preparation of Working Solutions for In Vitro Assays (e.g., Cell Culture)
For cell-based assays, it is crucial to dilute the stock solution to the final working concentration in the appropriate cell culture medium. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Materials:
-
Prepared stock solution of this compound (e.g., 50 mM in DMSO)
-
Appropriate cell culture medium
Protocol:
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM from a 50 mM stock, you would need 0.2 µL of the stock solution.
-
Serial Dilution (Recommended): To accurately pipette small volumes, it is advisable to perform a serial dilution. For instance, first dilute the 50 mM stock 1:100 in culture medium to create an intermediate stock of 500 µM. Then, dilute this intermediate stock 1:50 in the final volume of culture medium to achieve 10 µM.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the cell culture medium without the inhibitor.
-
Application: Add the prepared working solution to your cell cultures. Studies have shown that this compound can fully inhibit MSK activity in cells at concentrations between 5-10 µM.[3][6][7][8]
Preparation of Dosing Solutions for In Vivo Studies
For animal experiments, this compound can be administered via intraperitoneal (i.p.) or intrascrotal injection.[1][4] The formulation of the dosing solution is critical for solubility, stability, and bioavailability.
Example Formulation for Intraperitoneal Injection:
One suggested vehicle for in vivo administration consists of a mixture of solvents to ensure the solubility and stability of the compound. A common formulation is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
Protocol:
-
Dissolve in DMSO: First, dissolve the required amount of this compound in DMSO.
-
Add Co-solvents: Add PEG300 and Tween 80 to the DMSO solution and mix thoroughly.
-
Add Aqueous Component: Gradually add the saline or PBS to the organic mixture while vortexing to form a clear, stable solution.
-
Final Concentration: The final concentration of the dosing solution will depend on the desired dosage (e.g., mg/kg) and the dosing volume. For example, studies in mice have used doses ranging from 3 mg/kg to 25 mg/kg.[1][4][9]
-
Administration: Administer the freshly prepared solution to the animals as per the experimental protocol.
Visualized Workflows and Pathways
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation and storage of this compound stock solutions.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits MSK1, blocking downstream phosphorylation events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Dihydrochloride | ROCK | TargetMol [targetmol.com]
- 3. portlandpress.com [portlandpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Characterization of the cellular action of the MSK inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SB-747651A in Chromatin Immunoprecipitation (ChIP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-747651A is a potent, ATP-competitive small-molecule inhibitor primarily targeting the N-terminal kinase domain of Mitogen- and Stress-Activated Kinase 1 (MSK1), with an in vitro IC50 value of 11 nM.[1][2][3][4] MSK1 is a critical nuclear kinase that functions downstream of the ERK1/2 and p38 MAPK signaling pathways.[3][5] Its primary role involves the regulation of gene transcription through the phosphorylation of key nuclear substrates, including transcription factors like CREB (cAMP-response-element-binding protein) and chromatin-associated proteins such as Histone H3.[1][3]
Given its mechanism, this compound serves as a valuable chemical probe for dissecting the role of MSK1 in cellular processes. In the context of chromatin biology, inhibiting MSK1 with this compound can prevent the phosphorylation of Histone H3 at Serine 10 and Serine 28, as well as CREB at Serine 133. These events are crucial for the transcriptional activation of numerous immediate-early genes.
Therefore, Chromatin Immunoprecipitation (ChIP) is a powerful application for this compound. Researchers can use this inhibitor to determine if the binding of a specific transcription factor or the presence of a particular histone modification at a genomic locus is dependent on MSK1 activity. By treating cells with this compound prior to ChIP, one can effectively investigate the role of MSK1-mediated signaling in protein-DNA interactions across the genome.
Data Presentation
Kinase Selectivity of this compound
While this compound is a potent MSK1 inhibitor, it also demonstrates inhibitory activity against several other AGC family kinases. This is a critical consideration for experimental design and data interpretation.[1][3]
| Kinase Target | In Vitro IC50 (nM) |
| MSK1 | 11 |
| PRK2 | 10 - 100 |
| RSK1 | 10 - 100 |
| p70S6K | 10 - 100 |
| ROCK-II | 10 - 100 |
| PKB (Akt) | 190 |
| PKA | 300 |
| Table 1: In vitro inhibitory concentrations (IC50) of this compound against a panel of related kinases. Data sourced from biochemical assays.[1] |
Cellular Effects of this compound on Downstream Targets
In cellular contexts, this compound has been shown to effectively inhibit MSK activity and reduce the phosphorylation of its downstream targets.
| Cell Type / Model | Treatment | Observed Effect |
| Various Cell Lines | 5–10 µM this compound | Full inhibition of MSK activity.[1][3] |
| Glioblastoma Spheroids | 10 µM this compound (48h) | Significant reduction in GSK3α/β phosphorylation; borderline reduction in CREB and mTOR phosphorylation.[6] |
| LPS-stimulated Macrophages | This compound | Inhibition of anti-inflammatory cytokine IL-10 production.[1][3] |
| Table 2: Summary of documented cellular effects following treatment with this compound.[1][3][6] |
Visualizations
Caption: this compound inhibits MSK1, blocking downstream phosphorylation of Histone H3 and CREB.
Caption: Experimental workflow for ChIP using this compound to study MSK1-dependent events.
Experimental Protocols
Protocol: Investigating MSK1-Dependent Protein-DNA Interactions Using this compound and ChIP
This protocol provides a general framework for performing a ChIP experiment to assess the impact of MSK1 inhibition by this compound. Optimization of cell numbers, sonication conditions, and antibody concentrations is recommended for specific cell types and targets.
I. Reagents and Materials
-
Cell Culture: Appropriate cell line and complete culture medium.
-
Inhibitor: this compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).
-
Cross-linking: 37% Formaldehyde, 1.25 M Glycine.
-
Buffers:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100).[7]
-
Nuclear Lysis/Sonication Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).
-
ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 1.2 mM EDTA, 167 mM NaCl, 1.1% Triton X-100, 0.01% SDS).
-
Wash Buffers (Low Salt, High Salt, LiCl, TE).
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Protease/Phosphatase Inhibitors: Protease Inhibitor Cocktail.
-
Antibodies: ChIP-validated antibody for the target of interest (e.g., anti-phospho-Histone H3 Ser10, anti-phospho-CREB Ser133) and a negative control (e.g., Normal Rabbit IgG).
-
Beads: Protein A/G magnetic or agarose beads.
-
Other: Sonicator, rotating platform, magnetic rack (for magnetic beads), proteinase K, RNase A, DNA purification kit.
II. Experimental Procedure
Step 1: Cell Culture and Treatment with this compound
-
Culture cells to approximately 80-90% confluency. For a standard ChIP experiment, 1-5 x 10^7 cells are typically required per immunoprecipitation (IP).
-
Prepare fresh medium containing this compound at the desired final concentration (e.g., 5-10 µM) and a vehicle control (e.g., DMSO at the same final concentration).
-
Aspirate the old medium and replace it with the inhibitor- or vehicle-containing medium.
-
Incubate for a predetermined time (e.g., 1-2 hours) to ensure target inhibition before proceeding to cross-linking.
Step 2: Protein-DNA Cross-linking
-
To the culture medium, add 37% formaldehyde to a final concentration of 1%.[7] For example, add 270 µL of 37% formaldehyde to 10 mL of medium.
-
Incubate at room temperature for 10 minutes with gentle shaking.[7]
-
Quench the cross-linking reaction by adding 1.25 M glycine to a final concentration of 125 mM.[7] For example, add 1 mL of 1.25 M glycine to the 10 mL culture.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS. For adherent cells, aspirate the medium and wash in the plate. For suspension cells, pellet by centrifugation (e.g., 1,500 x g for 5 min at 4°C) between washes.
Step 3: Cell Lysis and Chromatin Preparation
-
Scrape adherent cells into cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 10-15 minutes to lyse the cell membrane.
-
Pellet the nuclei by centrifugation (e.g., 2,000 x g for 5 min at 4°C).
-
Resuspend the nuclear pellet in Nuclear Lysis/Sonication Buffer containing protease inhibitors.
Step 4: Chromatin Fragmentation (Sonication)
-
Fragment the chromatin using a sonicator to an average size of 200-1000 bp.[8]
-
CRITICAL: Sonication parameters (power, duration, number of cycles) must be optimized for each cell type and instrument. Keep samples on ice at all times to prevent overheating and denaturation.[8][9]
-
After sonication, centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris. Transfer the supernatant, which contains the soluble chromatin, to a new tube.
Step 5: Immunoprecipitation (IP)
-
Dilute the chromatin sample approximately 1:10 with ChIP Dilution Buffer containing protease inhibitors. This reduces the SDS concentration to allow for antibody binding.
-
Set aside a small aliquot (e.g., 1-2%) of the diluted chromatin to serve as the "Input" control.
-
Add the ChIP-grade primary antibody (e.g., 2-5 µg) to the remaining diluted chromatin. Also, prepare a negative control sample with a non-specific IgG.
-
Incubate overnight at 4°C on a rotating platform.
-
Add pre-washed Protein A/G beads to each IP sample and incubate for another 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[10]
Step 6: Washing and Elution
-
Pellet the beads using a magnetic rack or centrifugation.
-
Perform a series of stringent washes to remove non-specifically bound chromatin. A typical wash series is:
-
2x with Low Salt Wash Buffer.
-
2x with High Salt Wash Buffer.
-
2x with LiCl Wash Buffer.
-
2x with TE Buffer.[10]
-
-
After the final wash, elute the immunocomplexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.
-
Separate the beads and collect the eluate.
Step 7: Reversal of Cross-links
-
To the eluted IP samples and the "Input" control, add NaCl to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours to digest proteins.
Step 8: DNA Purification and Analysis
-
Purify the DNA from all samples using a standard DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.[7]
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
-
Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for target gene promoters or other regions of interest.
-
Calculate the enrichment in the this compound-treated sample relative to the vehicle control, normalized to the input and IgG controls. A decrease in signal for an MSK1-dependent mark (like p-CREB binding) upon inhibitor treatment would indicate successful target engagement.
References
- 1. portlandpress.com [portlandpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor this compound Modulates Chemokine-Induced Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. rockland.com [rockland.com]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. epigenome-noe.net [epigenome-noe.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing SB-747651A Concentration in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor SB-747651A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive small-molecule inhibitor that targets multiple kinases. Its primary targets are Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2) and Ribosomal S6 Kinases 1 and 2 (RSK1/2) within the MAPK signaling pathway. Additionally, it inhibits Akt and p70S6K in the PI3K-Akt-mTOR pathway.[1] This multi-targeted approach allows for the simultaneous inhibition of several key cellular signaling pathways involved in cell proliferation, survival, and migration.[1]
Q2: What is the recommended starting concentration for in vitro cell-based assays?
A2: For most cell-based assays, a starting concentration range of 5-10 µM is recommended to achieve full inhibition of MSK activity.[2][3][4] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: What are the known off-target effects of this compound?
A3: Besides its primary targets (MSK1/2 and RSK1/2), this compound has been shown to inhibit other kinases, including PRK2, p70S6K, and ROCK-II, with similar potency to MSK1, especially at a concentration of 1 µM.[2][3] It is crucial to consider these off-target effects when interpreting experimental data.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound dihydrochloride is soluble in DMSO at concentrations up to 50 mg/mL (120.39 mM) and in water up to 50 mM.[5][6][7] It is recommended to prepare a concentrated stock solution in DMSO. For storage, the powder form is stable for up to 3 years at -20°C. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q5: What level of DMSO is tolerable for most cell lines in culture?
A5: When diluting your this compound stock solution in cell culture media, ensure that the final concentration of DMSO is less than 0.5% to minimize solvent-induced cytotoxicity. It is essential to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at the recommended concentration. | Cell line may be resistant or less sensitive. | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 50 µM) to determine the optimal effective concentration for your specific cell line. |
| Poor cell permeability. | While this compound is generally cell-permeable, incubation time might need optimization. Try extending the incubation period (e.g., 24, 48, 72 hours) to allow for sufficient intracellular accumulation. | |
| Degraded compound. | Ensure proper storage of the compound and stock solutions. If degradation is suspected, use a fresh vial of the compound. | |
| High levels of cell death or cytotoxicity observed. | Concentration is too high for the specific cell line. | Determine the cytotoxic profile of this compound for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). This will help in selecting a sub-toxic concentration for your functional assays. |
| Off-target effects leading to toxicity. | Consider the known off-target kinases of this compound. If possible, use a secondary inhibitor with a different off-target profile to confirm that the observed phenotype is due to the inhibition of the intended target. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. |
| Instability of the compound in culture media. | While specific data on the stability of this compound in culture media is limited, it is good practice to refresh the media with the inhibitor for long-term experiments (e.g., every 24-48 hours) to maintain a consistent concentration. | |
| Precipitation of the compound in the culture medium. | Poor solubility of the final dilution. | When diluting the DMSO stock in aqueous media, ensure rapid mixing. If precipitation occurs, try making intermediate dilutions in a serum-free medium before adding to the final culture. Warming the solution briefly to 37°C may also help. |
Data Presentation
Table 1: In Vitro IC₅₀ Values of this compound Against Various Kinases
| Kinase | IC₅₀ (nM) |
| MSK1 | 11 |
Note: While this compound is known to inhibit other kinases like PRK2, RSK1, p70S6K, and ROCK-II with similar potency to MSK1 at 1 µM, specific IC₅₀ values for these off-target kinases are not consistently reported in the literature.
Table 2: Cytotoxicity of this compound in Human Glioblastoma Spheroid Cultures
| Cell Line | Treatment Duration | LC₅₀ (µM) |
| T78 | 48 hours | 114.7 |
| 4 days | 123.3 | |
| 7 days | 96.1 | |
| T86 | 48 hours | 455.8 |
| 4 days | 62.1 | |
| 7 days | 20.1 | |
| T111 | 48 hours | 112.3 |
| 4 days | 92.2 | |
| 7 days | 5.38 |
Table 3: Effect of this compound on Glioblastoma Cell Migration and Spheroid Formation
| Cell Line | Concentration (µM) | Reduction in Migration (%) | Reduction in Tumor-Initiating-Cell-Frequency (TICF) |
| T78 | 5 | 30.2 | 1 in 9.35 (from 1 in 5.18) |
| 10 | 37.8 | 1 in 13.14 (from 1 in 5.18) | |
| T86 | 5 | 50.8 | 1 in 8.97 (from 1 in 4.21) |
| 10 | 60.4 | 1 in 11.94 (from 1 in 4.21) | |
| T111 | 5 | No significant difference | 1 in 7.77 (from 1 in 3.89) |
| 10 | No significant difference | 1 in 21.49 (from 1 in 3.89) |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO at the highest concentration used).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, resazurin, or ATP-based assays) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ or LC₅₀ value.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to full confluency.
-
Create a "Wound": Use a sterile 200 µL pipette tip to create a straight scratch in the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure relative to the initial scratch area.
Visualizations
Caption: Signaling pathways inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results with SB-747651A
Welcome to the technical support center for SB-747651A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive small-molecule inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), with an in vitro IC50 of 11 nM.[1][2][3][4] It also inhibits MSK2.[5] MSKs are nuclear kinases that are downstream of the ERK1/2 and p38 MAPK signaling pathways and are involved in the phosphorylation of transcription factors like CREB and histone H3.[4] While highly selective for MSK1, at higher concentrations, it can inhibit other kinases.[1][4]
Q2: What are the known downstream effects of this compound?
In various cellular models, particularly glioblastoma, treatment with this compound has been shown to decrease the phosphorylation of several key signaling proteins. These include CREB, mTOR, GSK3α/β, and GYS1.[5] This multi-target effect stems from its inhibition of kinases in both the MAPK and PI3K-Akt-mTOR pathways.[5]
Q3: What are the typical cellular outcomes of treatment with this compound in cancer cell lines?
In glioblastoma models, effective concentrations of 5–10 µM this compound have been demonstrated to reduce cell proliferation, diminish spheroid formation, and decrease cell migration.[5] Furthermore, it has been shown to increase apoptotic cell death and enhance chemoresistance.[5]
Q4: Is this compound active in vivo?
Yes, this compound has demonstrated in vivo efficacy. For instance, in a murine orthotopic xenograft model of glioblastoma, administration of 25 mg/kg (5 days/week) prolonged survival without observable adverse effects.[5] In inflammation models, a 3 mg/kg intraperitoneal injection was used to study its effects on neutrophil extravasation.[3]
Troubleshooting Unexpected Results
Issue 1: No significant decrease in cell viability or proliferation in my cancer cell line at the recommended 5-10 µM concentration.
-
Possible Cause 1: Cell Line Resistance. The signaling pathways driving proliferation in your specific cell line may not be dependent on the kinases targeted by this compound. Glioblastoma cell lines, for example, can exhibit variable responses; one study noted that the T111 spheroid culture did not show reduced migration upon treatment, unlike other cell lines tested.[5]
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cell line expresses the primary targets of this compound (MSK1, MSK2) and the downstream effectors (e.g., CREB).
-
Perform a Dose-Response Curve: The reported LC50 values for this compound can vary significantly depending on the cell line and exposure duration (e.g., from 5.38 µM to 123.3 µM in different glioblastoma spheroids).[5] A broad dose-response experiment is recommended to determine the effective concentration for your specific model.
-
Assess Downstream Pathway Inhibition: Use Western blotting to check if this compound is inhibiting the phosphorylation of its downstream targets (e.g., p-CREB, p-GSK3) in your cells at the concentrations tested. This will confirm target engagement even if a phenotypic response is not observed.
-
Issue 2: I am observing a paradoxical increase in the phosphorylation of a kinase upstream of MSK1 (e.g., Akt, ERK).
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Possible Cause: Feedback Loop Activation. Inhibition of a downstream kinase like MSK1 or other targets of this compound can sometimes relieve negative feedback loops, leading to the compensatory activation of upstream kinases. For instance, high concentrations of this compound have been reported to increase the phosphorylation of PKB/Akt on activating sites (Thr308 and Ser473), even while inhibiting phosphorylation of its substrate, GSK3.[6]
-
Troubleshooting Steps:
-
Verify Downstream Inhibition: Confirm that the inhibitor is working as expected by checking the phosphorylation status of direct downstream targets like CREB or GSK3.[5][6]
-
Time-Course Experiment: Analyze upstream kinase phosphorylation at various time points after treatment. A rapid and transient activation might indicate a feedback response.
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Co-inhibition Experiment: To confirm a feedback mechanism, consider co-treating with an inhibitor of the paradoxically activated upstream kinase to see if this enhances the intended effect of this compound.
-
Issue 3: In my inflammation model, neutrophil recruitment is enhanced, not inhibited, at later time points.
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Possible Cause: Complex Temporal Effects. The effect of this compound on neutrophil recruitment is complex and time-dependent. While it can decrease the velocity of migration and increase transmigration time, it has also been observed to enhance the total number of extravasated neutrophils at later time points (3-4 hours post-stimulation) in a mouse peritonitis model.[7][8]
-
Troubleshooting Steps:
-
Conduct a Detailed Time-Course Study: Analyze neutrophil recruitment at multiple early and late time points (e.g., 1, 2, 3, 4, and 6 hours) to fully characterize the temporal dynamics of the response.
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Analyze Different Stages of Recruitment: Use intravital microscopy or other relevant techniques to dissect the specific step of the recruitment cascade being affected (e.g., adhesion, crawling, transmigration).[7][8] this compound has been shown to increase neutrophil adhesion while slowing transmigration.[7][8]
-
Data Summary Tables
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 Value (nM) | Notes |
|---|---|---|
| MSK1 | 11 | Primary Target. ATP-competitive inhibition. |
| RSK1 | 10-100 | Significant off-target activity. |
| p70S6K | 10-100 | Significant off-target activity. |
| PRK2 | 10-100 | Significant off-target activity. |
| ROCK-II | 10-100 | Significant off-target activity. |
| PKB/Akt | 190 | Weaker off-target activity. |
| PKA | 300 | Weaker off-target activity. |
Source: Data compiled from multiple studies.[1][4]
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type/Model | Concentration | Observed Effect |
|---|---|---|
| Glioblastoma Spheroids | 5-10 µM | Reduced proliferation, migration, and spheroid formation; increased apoptosis. |
| Neutrophils | 5 µM | Increased transmigration and detachment time. |
| HeLa Cells | 5-10 µM | Inhibition of GSK3 and CREB phosphorylation. |
Source: Data compiled from multiple studies.[2][5][6]
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-Kinase Inhibition in Glioblastoma Cells
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Cell Culture and Treatment: Plate glioblastoma cells (e.g., patient-derived spheroid cultures) and allow them to adhere or form spheroids. Treat cells with this compound (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 48 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-CREB (Ser133)
-
Total CREB
-
Phospho-GSK3α/β (Ser21/9)
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Total GSK3α/β
-
Phospho-mTOR (Ser2448)
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Total mTOR
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GAPDH or β-Actin (as a loading control)
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify band intensity using densitometry software and normalize phospho-protein levels to total protein levels.
Visualizations
Caption: Simplified signaling pathway showing this compound primary and off-targets.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. portlandpress.com [portlandpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor this compound Modulates Chemokine-Induced Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-747651A In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the multi-kinase inhibitor SB-747651A in long-term in vivo experiments. The information is compiled from preclinical studies and knowledge of the compound's known targets.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo safety profile of this compound in long-term studies?
A1: In a preclinical study using a murine orthotopic glioblastoma xenograft model, this compound was administered at a dose of 25 mg/kg five days a week for eight weeks without any observed adverse effects.[1] Monitored parameters in this study included body weight, behavior, and histological analysis of the liver, kidneys, and brain.[1] Additionally, creatinine and alanine transaminase levels were assessed and showed no significant differences between the treated and vehicle control groups.[1]
Q2: What are the known molecular targets of this compound, and how might they contribute to potential side effects?
A2: this compound is a multi-target inhibitor. Its primary targets include Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2) and Ribosomal S6 Kinase 1 and 2 (RSK1/2). It also inhibits other kinases such as Akt and p70S6K.[1] Long-term inhibition of these targets could theoretically lead to side effects observed with other inhibitors of these pathways. For instance, long-term Akt inhibition has been associated with metabolic toxicities, including hyperglycemia.[2][3] MSK1/2 knockout mice have shown hypersensitivity to lipopolysaccharide-induced endotoxic shock and prolonged inflammation, suggesting that long-term MSK1/2 inhibition could potentially dysregulate the inflammatory response.[4][5]
Q3: Are there any recommended starting doses for in vivo studies with this compound?
A3: In the absence of extensive pharmacokinetic and pharmacodynamic data, doses for preclinical studies have been estimated based on regimens of other small molecule inhibitors.[1] A dose of 25 mg/kg administered intraperitoneally has been used in mice with good tolerability.[1] However, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
Q4: What should I do if I observe unexpected weight loss in my experimental animals?
A4: Unexpected weight loss can be a sign of toxicity. It is recommended to:
-
Immediately reduce the dose of this compound or temporarily halt the treatment.
-
Closely monitor the animal's food and water intake.
-
Perform a thorough health assessment, including checking for signs of malaise or distress.
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Consider collecting blood samples for a complete blood count (CBC) and serum chemistry panel to assess organ function.
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If weight loss persists, it may be necessary to euthanize the animal and perform a necropsy with histopathological analysis of major organs.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) | Systemic toxicity, off-target effects, or excessive inhibition of key metabolic pathways (e.g., Akt). | - Immediately cease treatment. - Provide supportive care (e.g., hydration, nutritional supplements). - Perform blood analysis (CBC, chemistry). - Consider a lower dose or alternative dosing schedule in future cohorts. |
| Behavioral Changes (e.g., lethargy, agitation) | Central nervous system (CNS) off-target effects or general malaise. | - Record and quantify behavioral changes. - Perform a basic neurological exam. - If severe, consider discontinuing the study for that animal. - In future studies, include a more detailed behavioral monitoring plan. |
| Skin Lesions or Irritation | Potential off-target effects of kinase inhibition or hypersensitivity. | - Document the location, size, and severity of lesions. - Consider taking a biopsy for histopathological analysis. - Consult with a veterinary pathologist. - Evaluate if the vehicle used for administration is causing irritation. |
| Elevated Liver Enzymes (ALT, AST) | Hepatotoxicity due to drug metabolism or off-target effects. | - Confirm elevated levels with a repeat blood test. - Reduce the dose of this compound. - At the end of the study, perform a thorough histological examination of the liver. |
| Changes in Blood Glucose Levels | Inhibition of the Akt/mTOR/p70S6K pathway, which is involved in glucose metabolism. | - Monitor blood glucose levels regularly, especially during the initial phase of treatment. - If hyperglycemia is observed, it may be a dose-limiting toxicity.[3] |
| Increased Inflammation or Unexpected Immune Response | Downregulation of the anti-inflammatory effects of MSK1/2.[4][5] | - Monitor for signs of inflammation (e.g., swelling, redness). - Collect blood for cytokine profiling. - Perform histological analysis of affected tissues for immune cell infiltration. |
Data Presentation
Table 1: Summary of In Vivo Toxicity Assessment of this compound in a Murine Glioblastoma Model [1]
| Parameter | Vehicle Control | This compound (25 mg/kg) |
| Dosing Schedule | HBSS, i.p., 5 days/week | 25 mg/kg, i.p., 5 days/week |
| Treatment Duration | 8 weeks | 8 weeks |
| Body Weight | No significant change | No significant change |
| Behavioral Changes | None observed | None observed |
| Creatinine Levels | No significant difference | No significant difference |
| Alanine Transaminase (ALT) Activity | No significant difference | No significant difference |
| Histopathology (Liver, Kidney, Brain) | No pathological changes | No pathological changes |
Experimental Protocols
Protocol 1: General Long-Term Toxicity Monitoring in Rodents
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Animal Model: Select a relevant rodent model (mouse or rat) for your study.
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Dose Formulation: Prepare this compound in a sterile, biocompatible vehicle (e.g., Hank's Balanced Salt Solution - HBSS).
-
Dose Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). Include a vehicle-only control group.
-
Monitoring:
-
Daily: Observe animals for any changes in behavior, posture, and general appearance.
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Weekly: Record body weight and food/water consumption.
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Bi-weekly/Monthly: Collect blood samples via a minimally invasive method (e.g., tail vein) for CBC and serum chemistry analysis (including liver and kidney function markers).
-
-
Endpoint Analysis:
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At the end of the study, perform a complete necropsy.
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Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for weight measurement and histopathological examination by a qualified pathologist.
-
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for in vivo long-term toxicity studies.
References
- 1. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The kinases MSK1 and MSK2 act as n ... | Article | H1 Connect [archive.connect.h1.co]
Validation & Comparative
A Head-to-Head Comparison of MSK Inhibitors: SB-747651A vs. H89
For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is paramount for the accurate interpretation of experimental results. This guide provides an objective comparison of two commonly used Mitogen- and Stress-Activated Kinase (MSK) inhibitors, SB-747651A and H89, supported by experimental data to inform your research decisions.
Mitogen- and stress-activated kinases (MSKs) are key downstream effectors of the MAPK signaling pathway, playing a crucial role in the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein) and histone H3. This involvement positions MSKs as critical regulators of gene expression in response to cellular stress and mitogens. The specific inhibition of MSK activity is therefore a valuable tool for dissecting its role in various physiological and pathological processes.
Performance Data: Potency and Selectivity
The inhibitory activity of this compound and H89 against MSK1 and a panel of other kinases has been evaluated in in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below.
| Kinase | This compound IC50 (nM) | H89 IC50 (nM) |
| MSK1 | 11 [1][2][3][4] | 120 [5][6] |
| PKA | - | 135[5][6] |
| ROCK-II | Inhibited with similar potency to MSK1[1] | 270[5][6] |
| RSK1 | Inhibited with similar potency to MSK1[1] | - |
| p70S6K | Inhibited with similar potency to MSK1[1] | 80[5] |
| PRK2 | Inhibited with similar potency to MSK1[1] | - |
| PKBα | - | 2600[5][6] |
| MAPKAP-K1b | - | 2800[5][6] |
The data clearly indicates that This compound is a significantly more potent inhibitor of MSK1 than H89 , with an IC50 value approximately 11-fold lower. Furthermore, while this compound shows some off-target activity against ROCK-II, RSK1, p70S6K, and PRK2 at similar concentrations to MSK1[1], H89 demonstrates considerable inhibition of Protein Kinase A (PKA), with a similar IC50 to that of MSK1[5][6]. This lack of selectivity for H89 can complicate the interpretation of experimental results, as observed effects may be attributable to the inhibition of PKA rather than MSK.
In cellular assays, this compound has been shown to fully inhibit MSK activity at concentrations of 5-10 μM[1].
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, a diagram of the MSK signaling pathway is provided below, along with a typical experimental workflow for evaluating MSK inhibitor efficacy.
Caption: Simplified MSK signaling pathway.
Caption: Workflow for comparing MSK inhibitors.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol outlines the general steps for determining the IC50 value of an inhibitor against MSK1 in a cell-free system.
-
Reaction Setup: Prepare a reaction mixture containing recombinant active MSK1 enzyme, a suitable kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), and a specific MSK1 substrate (e.g., a peptide containing the CREB phosphorylation site).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or H89) to the reaction mixture. Include a control reaction with no inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for detection).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction, typically by adding a stop solution (e.g., EDTA to chelate Mg²⁺).
-
Detection: Separate the phosphorylated substrate from the unphosphorylated substrate (e.g., using phosphocellulose paper or SDS-PAGE and autoradiography).
-
Data Analysis: Quantify the amount of phosphorylated substrate at each inhibitor concentration. Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for MSK Activity Inhibition
This protocol describes a method to assess the ability of an inhibitor to block MSK activity within a cellular context by measuring the phosphorylation of a downstream target.
-
Cell Culture: Plate cells known to have an active MSK pathway (e.g., macrophages or fibroblasts) in appropriate culture medium.
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Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the MSK inhibitor (this compound or H89) for a defined period (e.g., 1 hour).
-
Cellular Stimulation: Stimulate the cells with an agent known to activate the MSK pathway, such as lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA), for a specific duration.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Determine the total protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of an MSK substrate (e.g., phospho-CREB Ser133).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin).
-
-
Data Analysis: Quantify the band intensities of the phosphorylated protein and normalize them to the total protein or housekeeping protein levels. Compare the levels of phosphorylation in inhibitor-treated cells to the stimulated control to determine the extent of inhibition.
Conclusion
Based on the available data, This compound is a superior tool for the specific inhibition of MSK1 in both in vitro and cellular studies due to its significantly higher potency and greater selectivity compared to H89 . The prominent off-target inhibition of PKA by H89 necessitates cautious interpretation of experimental outcomes and the use of appropriate controls to dissect MSK-specific effects. For researchers aiming to specifically investigate the role of MSK signaling, this compound is the recommended inhibitor.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. promega.com [promega.com]
- 3. p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
A Comparative Guide to the Kinase Selectivity of SB-747651A and Ro 31-8220
For researchers investigating cellular signaling pathways, the choice of a kinase inhibitor with a well-defined selectivity profile is paramount to ensure that the observed effects are attributable to the intended target. This guide provides a detailed comparison of the kinase selectivity of two commonly referenced inhibitors, SB-747651A and Ro 31-8220, with a focus on their performance against Mitogen- and Stress-Activated Kinase 1 (MSK1) and other kinases.
This compound is recognized as a potent, ATP-competitive inhibitor of MSK1.[1][2][3][4] In contrast, Ro 31-8220 is primarily known as a potent inhibitor of Protein Kinase C (PKC) isozymes but exhibits a broader range of activity against other kinases.[5][6]
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Ro 31-8220 against a panel of kinases, providing a quantitative comparison of their potency and selectivity.
| Kinase Target | This compound IC50 (nM) | Ro 31-8220 IC50 (nM) |
| MSK1 | 11[1][2][3][4][7][8] | 8[5][6] |
| PKCα | Not widely reported | 5[5][6] |
| PKCβI | Not widely reported | 24[5][6] |
| PKCβII | Not widely reported | 14[5][6] |
| PKCγ | Not widely reported | 27[5][6] |
| PKCε | Not widely reported | 24[5][6] |
| MAPKAP-K1b (RSK2) | Similar potency to MSK1[7] | 3[5][6] |
| p70S6K (S6K1) | Similar potency to MSK1[1][2][4][7][8] | 15[5][6] |
| GSK3β | Not widely reported | 38[5][6] |
| PRK2 | Similar potency to MSK1[1][2][4][7][8] | Not widely reported |
| ROCK-II | Similar potency to MSK1[1][2][4][7][8] | Not widely reported |
| PKB (Akt) | 190[7] | Not widely reported |
| PKA | 300[7] | 900[9] |
Analysis of Selectivity:
The data clearly indicates that while both compounds inhibit MSK1 at low nanomolar concentrations, their overall selectivity profiles differ significantly. This compound demonstrates potent inhibition of MSK1 and a few other related AGC kinases like PRK2, RSK1, p70S6K, and ROCK-II.[7][8] However, it shows considerably less potency against other kinases such as PKB and PKA.[7]
Conversely, Ro 31-8220 displays potent, single-digit nanomolar inhibition against multiple PKC isoforms and MAPKAP-K1b, in addition to its effect on MSK1.[5][6] Its broader activity profile has led to its characterization as a non-selective inhibitor, with studies noting its multiple off-target effects.[7][8][10] For instance, Ro 31-8220 has been shown to activate JNK and inhibit other transporters in a PKC-independent manner.[11][12] Consequently, this compound is often considered a more suitable tool for specifically studying MSK function in cellular contexts.[7][8][13][14]
Experimental Protocols
The determination of kinase inhibitor selectivity typically involves in vitro kinase assays performed against a large panel of kinases. A generalized protocol for such an experiment is outlined below.
Objective: To determine the IC50 values of a test compound (e.g., this compound or Ro 31-8220) against a panel of purified protein kinases.
Materials:
-
Purified, active protein kinases
-
Specific peptide substrates for each kinase
-
Test compounds dissolved in DMSO
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
96- or 384-well plates
-
Phosphocellulose or other capture membrane
-
Scintillation counter or luminescence plate reader (for non-radioactive methods)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include control wells with DMSO only (for maximum kinase activity) and wells without kinase (for background).
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The concentration of ATP is often kept close to the Km value for each specific kinase to ensure accurate competitive inhibition measurements.[7]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding an acid (e.g., phosphoric acid). Spot the reaction mixture onto a capture membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): After incubation, add a reagent that depletes the remaining ATP. Then, add a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal, which is measured with a plate reader.[15][16]
-
-
Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for kinase selectivity profiling.
Caption: Simplified MSK1 signaling cascade.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 4. This compound Dihydrochloride | ROCK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ro-31-8220 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 12. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Characterization of the cellular action of the MSK inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 16. worldwide.promega.com [worldwide.promega.com]
A Comparative Guide to MSK1 Inhibitors: SB-747651A and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Mitogen- and stress-activated kinase 1 (MSK1) is a key nuclear kinase involved in the regulation of gene expression in response to a wide array of cellular stimuli. Its role in inflammation, cell proliferation, and neuronal function has made it an attractive target for therapeutic intervention. This guide provides a detailed comparison of SB-747651A, a potent MSK1 inhibitor, with other commonly used inhibitors, supported by experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of MSK1 Inhibitors
The efficacy and selectivity of a kinase inhibitor are paramount for obtaining reliable and interpretable experimental results. This compound has emerged as a highly potent and selective inhibitor of MSK1, particularly when compared to older, more promiscuous compounds like H-89 and Ro 31-8220.
In Vitro Potency and Selectivity
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of various compounds against MSK1 and a selection of other kinases, providing a clear comparison of their potency and selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | MSK1 IC50 | Other Kinases IC50 | Reference |
| This compound | 11 nM | PRK2 (similar potency to MSK1), RSK1 (similar potency to MSK1), p70S6K (similar potency to MSK1), ROCK-II (similar potency to MSK1) | [1] |
| H-89 | 120 nM | PKA (135 nM), S6K1 (80 nM), ROCKII (270 nM) | [2][3][4][5] |
| Ro 31-8220 | 8 nM | PKCα (5 nM), MAPKAP-K1b (3 nM), S6K1 (15 nM), GSK3β (38 nM) | [6][7][8] |
| HA-1077 (Fasudil) | 5 µM | ROCK2 (1.9 µM), PRK2 (4 µM), RSK2 (15 µM) | [9][10] |
| KT-5720 | - | PKA (Ki = 60 nM, IC50 can range from 56 nM to 3 µM) | [11][12][13][14][15] |
This compound demonstrates superior selectivity for MSK1 compared to H-89 and Ro 31-8220, which exhibit potent inhibitory activity against a broader range of kinases.[1] This makes this compound a more precise tool for dissecting the specific roles of MSK1 in cellular processes.
Signaling Pathways and Experimental Workflows
Understanding the upstream activation and downstream targets of MSK1 is crucial for designing and interpreting experiments. The following diagrams illustrate the canonical MSK1 signaling pathway and a general workflow for the screening and validation of MSK1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. abmole.com [abmole.com]
- 3. H-89 – Better Labs and Prep Rooms [websites.umass.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. H-89 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ro 31-8220 mesylate | Bisindolylmaleimide IX | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. KT5720 - Wikipedia [en.wikipedia.org]
- 14. abmole.com [abmole.com]
- 15. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]
Validating SB-747651A Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of SB-747651A, a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). Understanding on-target efficacy and potential off-target effects is critical for the accurate interpretation of experimental results and the advancement of drug discovery programs. This document outlines experimental data, detailed protocols for key validation techniques, and visual aids to clarify complex signaling pathways and workflows.
This compound: Kinase Selectivity Profile
This compound is a well-characterized inhibitor of MSK1 with an in vitro IC50 of 11 nM.[1][2][3] While it demonstrates greater selectivity than older, broad-spectrum kinase inhibitors such as H89 and Ro 31-8220, it is important to note its activity against other kinases, particularly at higher concentrations.[2] A summary of its inhibitory activity against a panel of kinases is presented below.
| Kinase Target | IC50 (nM) | Reference |
| MSK1 | 11 | [1][2][3] |
| PRK2 | Similar potency to MSK1 | [1][2][3] |
| RSK1 | Similar potency to MSK1 | [1][2][3] |
| p70S6K | Similar potency to MSK1 | [1][2][3] |
| ROCK-II | Similar potency to MSK1 | [1][2][3] |
| PKA | >1000 | [4] |
| PKC | >1000 | [4] |
Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from multiple sources.
Comparative Analysis of Target Engagement Validation Methods
Several robust methodologies exist to confirm the interaction of this compound with its intended target, MSK1, within a cellular context. Each approach offers distinct advantages and provides complementary information.
| Method | Principle | Key Advantages | Key Considerations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. | Label-free, applicable to native proteins in intact cells and tissues. | Requires specific antibodies for detection, throughput can be limited. |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound. | High-throughput, quantitative measurement of compound affinity in live cells. | Requires genetic modification of cells to express the fusion protein. |
| Phosphoprotein Analysis (Western Blot/ELISA) | Measures changes in the phosphorylation of downstream substrates of the target kinase. | Directly assesses the functional consequence of target inhibition. | Can be influenced by off-target effects and pathway crosstalk. |
| Cellular Kinase Activity Assay | Measures the enzymatic activity of the target kinase immunoprecipitated from cell lysates. | Directly measures the catalytic activity of the target kinase from a cellular source. | In vitro measurement may not fully reflect the intracellular environment. |
Table 2: Comparison of common methods for validating kinase inhibitor target engagement in cells.
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established CETSA methodologies.[5][6]
1. Cell Culture and Treatment: a. Seed cells in a suitable culture vessel and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Heat Treatment: a. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
3. Lysis and Protein Quantification: a. Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins. c. Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
4. Western Blot Analysis: a. Normalize protein concentrations and prepare samples for SDS-PAGE. b. Perform Western blotting using a primary antibody specific for MSK1. c. Detect the protein bands using an appropriate secondary antibody and imaging system. d. Quantify band intensities to determine the melting curve of MSK1 in the presence and absence of this compound.
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
This protocol is a summary of the manufacturer's instructions (Promega).[7][8][9]
1. Cell Transfection: a. Co-transfect HEK293 cells with a vector encoding the MSK1-NanoLuc® fusion protein and a carrier DNA. b. Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 18-24 hours.
2. Compound and Tracer Addition: a. Prepare serial dilutions of this compound. b. Add the NanoBRET™ tracer and the compound dilutions to the cells. c. Incubate at 37°C for 2 hours to allow for compound entry and target engagement.
3. Substrate Addition and Signal Detection: a. Add the NanoBRET™ Nano-Glo® Substrate to all wells. b. Read the plate within 10 minutes on a luminometer equipped with two filters to detect donor (450 nm) and acceptor (610 nm) emission.
4. Data Analysis: a. Calculate the BRET ratio (acceptor emission/donor emission). b. Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the cellular potency of this compound for MSK1.
Cellular Phosphoprotein Analysis Protocol (Western Blot)
This protocol outlines a general procedure for analyzing the phosphorylation of MSK1 substrates.[10][11]
1. Cell Culture, Treatment, and Lysis: a. Plate cells and grow to the desired confluency. b. Serum-starve the cells if necessary, then pre-treat with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with an appropriate agonist (e.g., PMA or anisomycin) to activate the MSK1 pathway for a short period (e.g., 15-30 minutes). d. Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors.
2. Protein Quantification and Western Blotting: a. Determine the protein concentration of the lysates. b. Perform SDS-PAGE and Western blotting as described in the CETSA protocol. c. Use primary antibodies specific for the phosphorylated forms of MSK1 substrates (e.g., phospho-CREB Ser133, phospho-Histone H3 Ser10) and antibodies for the total protein as a loading control.
3. Data Analysis: a. Quantify the band intensities for the phosphorylated and total proteins. b. Normalize the phospho-protein signal to the total protein signal. c. Compare the normalized phosphorylation levels in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect on MSK1 signaling.
Conclusion
Validating the target engagement of this compound in a cellular context is essential for robust and reliable research. This guide provides a framework for comparing and selecting the most appropriate methods for your experimental needs. By combining techniques such as CETSA, NanoBRET™, and phosphoprotein analysis, researchers can gain a comprehensive understanding of how this compound interacts with its primary target, MSK1, and its functional consequences within the complex environment of a living cell. Careful consideration of its off-target profile is also crucial for accurate data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SB-747651A Cross-reactivity with Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor SB-747651A's activity against its primary target, Mitogen- and Stress-Activated Kinase 1 (MSK1), and its cross-reactivity with other kinases. The information is compiled from in vitro studies to assist researchers in interpreting experimental results and guiding future drug development efforts.
Potency and Selectivity Profile of this compound
This compound is a potent, ATP-competitive inhibitor of MSK1 with an in vitro IC50 value of 11 nM.[1][2][3][4] While demonstrating high affinity for MSK1, comprehensive screening against a panel of 117 kinases has revealed cross-reactivity with several other kinases, particularly within the AGC kinase family. At a concentration of 1 µM, this compound was found to inhibit PRK2, RSK1, p70S6K, and ROCK-II with a potency similar to that for MSK1.[1][2]
More detailed IC50 determinations have quantified the inhibitory activity of this compound against a selection of these off-target kinases. The IC50 values for RSK, p70S6K, PRK2, and ROCK-II were all in the range of 10-100 nM. In contrast, the inhibition of PKB (Akt) and PKA was less potent, with IC50 values of 190 nM and 300 nM, respectively.
The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target and key off-target kinases.
| Kinase Target | IC50 (nM) | Kinase Family |
| MSK1 | 11 | AGC |
| RSK1 | 10 - 100 | AGC |
| p70S6K | 10 - 100 | AGC |
| PRK2 | 10 - 100 | AGC |
| ROCK-II | 10 - 100 | AGC |
| PKB (Akt) | 190 | AGC |
| PKA | 300 | AGC |
Signaling Pathways Modulated by this compound
This compound primarily targets the MSK1, a key downstream effector in the MAPK signaling cascade. MSK1 is activated by the ERK1/2 and p38 MAPKs and proceeds to phosphorylate transcription factors such as CREB (cAMP response element-binding protein) and histone H3, thereby regulating gene expression.
Due to its cross-reactivity, this compound can also influence other signaling pathways. Its inhibitory action on RSK1 and p70S6K, key components of the PI3K-Akt-mTOR pathway, suggests a broader impact on cellular processes such as cell growth, proliferation, and survival.
Caption: Signaling pathways affected by this compound.
Experimental Protocols
The determination of the cross-reactivity of this compound was conducted through in vitro kinase inhibition assays. The following provides a generalized methodology for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
This compound (test compound)
-
ATP (Adenosine triphosphate), radiolabeled or with a detection-compatible modification
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96- or 384-well assay plates
-
Kinase detection system (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) to create a range of test concentrations.
-
Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared in the assay buffer containing the specific peptide substrate and the respective kinase.
-
Incubation with Inhibitor: The serially diluted this compound is added to the wells of the assay plate, followed by the addition of the kinase/substrate mixture. The plate is incubated for a predetermined period to allow for the binding of the inhibitor to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept close to the Km value for each specific kinase to ensure competitive binding conditions.
-
Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination: The kinase reaction is stopped by the addition of a stop solution (e.g., EDTA, high concentration of salt).
-
Detection of Kinase Activity: The extent of substrate phosphorylation is quantified. In radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. In non-radiometric assays, this could involve fluorescence or luminescence detection.
-
Data Analysis: The kinase activity at each concentration of this compound is expressed as a percentage of the activity in the control wells (without inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.
Caption: Experimental workflow for in vitro kinase inhibition assay.
References
Navigating the Kinase Inhibitor Landscape: A Comparative Look at the Pharmacokinetic Profile of SB-747651A and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of drug discovery, understanding the pharmacokinetic (PK) profile of a compound is paramount to its successful development. This guide offers a comparative overview of the multi-target kinase inhibitor SB-747651A and its alternatives. While comprehensive public data on the pharmacokinetic properties of this compound is notably scarce, this document aims to provide a valuable resource by presenting available information on comparable molecules, detailing relevant experimental protocols, and illustrating key concepts.
A 2021 study acknowledged the absence of available pharmacokinetic or pharmacodynamic data for this compound in their glioblastoma research, underscoring the current limitations in publicly accessible information. The study also highlighted that the blood-brain barrier penetration of this compound has yet to be formally addressed.
Given these constraints, this guide will focus on providing a comparative context using data from other kinase inhibitors that share overlapping targets with this compound, primarily Mitogen- and Stress-Activated Kinase 1 (MSK1).
Comparative Analysis of Kinase Inhibitor Pharmacokinetics
The following table summarizes the available pharmacokinetic data for selected kinase inhibitors. It is important to note that these compounds, while sharing some targets with this compound, have distinct selectivity profiles and their pharmacokinetic properties may not be directly extrapolated.
| Compound | Primary Target(s) | Animal Model | Dose & Route | T½ (half-life) | Cmax | Tmax | AUC | Bioavailability |
| This compound | MSK1, RSK, p70S6K, ROCK | - | - | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ro 31-8220 | PKC, MSK1, S6K1 | Mouse | 6 mg/kg/day, s.c. | 5.7 hours[1] | Data not available | Data not available | Data not available | Data not available |
| H-89 | PKA, MSK1, ROCKII | - | - | Data not available | Data not available | Data not available | Data not available | Data not available |
| KT 5720 | PKA, MSK1 | - | - | Data not available | Data not available | Data not available | Data not available | Data not available |
| CKI-7 | CK1, MSK1, S6K1 | - | - | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The lack of quantitative PK data for most of these research compounds in the public domain highlights a common challenge in preclinical drug development.
Signaling Pathway of this compound Targets
The diagram below illustrates the signaling pathways involving some of the key targets of this compound, including MSK1, RSK, and p70S6K, which are crucial in cell proliferation and survival.
Caption: Simplified signaling pathways showing the inhibitory action of this compound.
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating reliable and comparable pharmacokinetic data. Below are outlines for key in vitro and in vivo assays.
In Vitro ADME Assays
These assays provide early insights into a compound's absorption, distribution, metabolism, and excretion properties.
1. Metabolic Stability Assay (Liver Microsomes)
-
Objective: To determine the rate of metabolic degradation of a compound by liver enzymes.
-
Methodology:
-
The test compound is incubated with human or rodent liver microsomes.
-
The reaction is initiated by adding a cofactor regenerating system (e.g., NADPH).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The half-life (T½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
-
2. Plasma Stability Assay
-
Objective: To assess the stability of a compound in plasma, identifying potential degradation by plasma enzymes.
-
Methodology:
-
The test compound is incubated in plasma from the species of interest (e.g., human, mouse, rat) at 37°C.
-
Samples are collected at different time intervals.
-
The reaction is stopped, and proteins are precipitated.
-
The concentration of the parent compound is determined using LC-MS/MS.
-
The percentage of the compound remaining over time is calculated to determine its stability.
-
3. Caco-2 Permeability Assay
-
Objective: To predict the intestinal absorption of a compound.
-
Methodology:
-
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semi-permeable membrane.
-
The test compound is added to the apical (A) side (representing the intestinal lumen).
-
Samples are taken from the basolateral (B) side (representing the blood) over time.
-
To assess active efflux, the experiment is also performed in the B-to-A direction.
-
The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good intestinal absorption.
-
In Vivo Pharmacokinetic Studies in Rodents
These studies provide crucial data on how a compound behaves in a living organism.
-
Objective: To determine the pharmacokinetic profile of a compound after administration to a rodent model (e.g., mouse or rat).
-
Methodology:
-
Animal Model: Typically, male and female rodents of a specific strain are used.
-
Dosing: The compound is administered via the intended clinical route (e.g., oral - PO) and intravenously (IV) to determine bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.
-
Preclinical Pharmacokinetic Study Workflow
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study, from compound administration to data analysis.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Conclusion
While a comprehensive pharmacokinetic profile of this compound is not yet publicly available, this guide provides a framework for its evaluation by presenting comparative data for other kinase inhibitors and detailing the standard experimental protocols necessary for such an assessment. For researchers and drug development professionals, understanding these methodologies is crucial for advancing new chemical entities from the laboratory to clinical applications. The provided diagrams offer visual aids to comprehend the signaling context and the experimental workflow integral to pharmacokinetic studies. As more data on this compound and other novel kinase inhibitors become available, such comparative guides will be instrumental in accelerating the development of next-generation therapeutics.
References
Safety Operating Guide
Navigating the Safe Handling of SB-747651A: A Comprehensive Guide for Researchers
For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of SB-747651A, a potent MSK1 inhibitor. By adhering to these procedural steps, laboratories can maintain a safe environment and ensure the integrity of their research.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling potent, research-grade kinase inhibitors should be strictly followed. These compounds are often categorized as potentially hazardous and should be handled with appropriate caution.
Personal Protective Equipment (PPE) and Engineering Controls
Standard laboratory practice for handling potentially hazardous compounds is the first line of defense against accidental exposure. This includes the use of appropriate personal protective equipment and engineering controls.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
Engineering Controls:
| Control | Recommendation |
| Ventilation | Fume Hood |
| Safety Equipment | Safety Shower and Eyewash Station |
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored according to the manufacturer's recommendations.
| Storage Condition | Temperature | Notes |
| Short-term | Desiccate at Room Temperature | As recommended by some suppliers. |
| Long-term (Solid) | -20°C or -80°C | For extended storage to maintain stability. |
| Stock Solutions | -20°C or -80°C | Consult supplier information for stability of solutions in various solvents. |
Preparation of Solutions
Reconstitution and dilution of this compound should be performed in a chemical fume hood. The compound is reported to be soluble in water and DMSO.
Experimental Protocol for Solution Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all weighing and solvent addition steps within a chemical fume hood.
-
To prepare a stock solution, slowly add the desired volume of solvent (e.g., DMSO or water) to the vial containing the solid compound.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
For working solutions, dilute the stock solution to the desired final concentration.
-
Clearly label all solution containers with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
Toxicological Information
While comprehensive toxicological data for this compound is limited, a 2021 in vivo study in mice provides some initial insights. The study reported no signs of acute lethal toxicity, weight loss, behavioral changes, or pathological changes in the liver, kidney, and brain at doses of 25 mg/kg.[1] However, as a kinase inhibitor, it is designed to be biologically active and should be handled with the assumption that it may have off-target effects or unknown toxicities in humans.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
